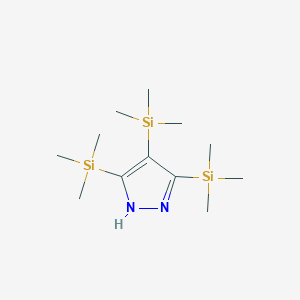
3,4,5-Tris(trimethylsilyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(trimethylsilyl)-1H-pyrazole is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a pyrazole ring. This compound is known for its unique chemical properties and its utility in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(trimethylsilyl)-1H-pyrazole typically involves the reaction of pyrazole with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3,4,5-Tris(trimethylsilyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design and development.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(trimethylsilyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Tris(trimethylsilyl)pyrazole
- 3,4,5-Tris(trimethylsilyl)benzene
- 3,4,5-Tris(trimethylsilyloxy)benzoic acid
Uniqueness
3,4,5-Tris(trimethylsilyl)-1H-pyrazole is unique due to its specific arrangement of trimethylsilyl groups on the pyrazole ring, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical transformations and its utility in diverse applications make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
920984-17-4 |
|---|---|
Molecular Formula |
C12H28N2Si3 |
Molecular Weight |
284.62 g/mol |
IUPAC Name |
[3,4-bis(trimethylsilyl)-1H-pyrazol-5-yl]-trimethylsilane |
InChI |
InChI=1S/C12H28N2Si3/c1-15(2,3)10-11(16(4,5)6)13-14-12(10)17(7,8)9/h1-9H3,(H,13,14) |
InChI Key |
CIOCCDOXDOZJFG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(NN=C1[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















